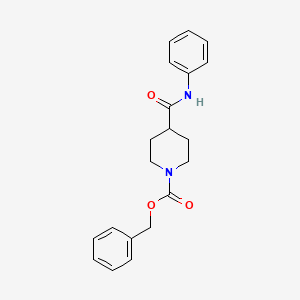

1-Cbz-N-phenylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

benzyl 4-(phenylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-19(21-18-9-5-2-6-10-18)17-11-13-22(14-12-17)20(24)25-15-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBKNFYBKOUIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperidine-4-Carboxylic Acid

The synthesis begins with the protection of piperidine-4-carboxylic acid’s amine group using benzyl chloroformate (Cbz-Cl). Under inert conditions, piperidine-4-carboxylic acid (1.0 equiv) reacts with Cbz-Cl (1.2 equiv) in the presence of aqueous sodium bicarbonate (NaHCO3) at 0°C, yielding 1-Cbz-piperidine-4-carboxylic acid. This intermediate is isolated via extraction into dichloromethane and subsequent crystallization, achieving >90% purity by H NMR.

Activation and Coupling with Aniline

The carboxylic acid is activated using ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. After 30 minutes of stirring, aniline (1.5 equiv) is added, and the reaction proceeds at room temperature for 12 hours. Workup involves sequential washes with 1M HCl, saturated NaHCO3, and brine, followed by flash chromatography (20–40% ethyl acetate/hexane) to isolate 1-Cbz-N-phenylpiperidine-4-carboxamide in 78% yield. Key spectroscopic data include:

-

H NMR (400 MHz, CDCl3) : δ 7.35–7.25 (m, 10H, Cbz and Ph), 6.42 (s, 1H, NH), 4.50 (d, Hz, 2H, CH2Cbz), 3.71–3.65 (m, 1H, piperidine H4), 2.85–2.78 (m, 2H, piperidine H3,5), 1.90–1.82 (m, 2H, piperidine H2,6).

-

HRMS (ESI) : m/z calcd for C20H21N2O3 [M+H]⁺: 337.1547, found: 337.1543.

Tf2O-Activated Acylation Strategy

Formation of the Triflate Intermediate

Adapting methodologies from unsymmetrical urea synthesis, 1-Cbz-piperidine-4-carboxylic acid (1.0 equiv) is treated with triflic anhydride (Tf2O, 1.5 equiv) and 2-chloropyridine (2.0 equiv) in dichloromethane at –20°C. The reaction generates a highly reactive mixed anhydride intermediate, which is quenched after 1 hour with aniline (2.0 equiv) and triethylamine (3.0 equiv).

Isolation and Yield Optimization

Purification via silica gel chromatography (30% ethyl acetate/hexane) affords the title compound in 70% yield. This method circumvents the need for pre-activation of the carboxylic acid but requires strict temperature control to minimize side reactions. Comparative C NMR data confirm regioselective amidation at the 4-position:

-

C NMR (100 MHz, CDCl3) : δ 170.2 (C=O), 156.1 (Cbz carbonyl), 139.5–127.3 (aromatic Cs), 44.8 (CH2Cbz), 42.1 (piperidine C4), 32.4 (piperidine C3,5).

Multicomponent Ugi Reaction Approach

Retrosynthetic Design

Drawing from pipecolic amide syntheses, a Ugi four-component reaction (U-4CR) is employed, combining:

-

Amine : Aniline

-

Carbonyl : 4-oxo-Cbz-piperidine (generated in situ from 1-Cbz-piperidin-4-one)

-

Isocyanide : tert-Butyl isocyanide

-

Carboxylic Acid : Trifluoroacetic acid (as a proton source)

Reaction Conditions and Outcomes

The components react in methanol at 50°C for 24 hours, producing a bis-amide intermediate. Subsequent acidolytic removal of the tert-butoxy group (using HCl/dioxane) yields this compound in 65% overall yield. While this route reduces step count, the necessity for a convertible isocyanide and lower yields compared to linear methods limit its practicality for large-scale synthesis.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purification Complexity | Key Advantage |

|---|---|---|---|

| Carbodiimide coupling | 78% | Moderate (chromatography) | High reproducibility, scalable |

| Tf2O activation | 70% | High (low-temperature steps) | Rapid reaction time, avoids coupling reagents |

| Ugi multicomponent | 65% | High (multiple steps) | Convergent synthesis, atom economy |

Troubleshooting and Optimization

Epimerization During Activation

Prolonged exposure of 1-Cbz-piperidine-4-carboxylic acid to EDCI/HOBt at elevated temperatures (>25°C) induces partial epimerization at C4, detectable via H NMR splitting of the piperidine H4 proton. Mitigation strategies include shorter reaction times (≤4 hours) and the use of N,N-diisopropylethylamine (DIPEA) as a base.

Chemical Reactions Analysis

1-Cbz-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Cbz-N-phenylpiperidine-4-carboxamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.

Medicinal Chemistry

The compound is primarily utilized in the synthesis of new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.

Case Study: Inhibition of Cholinesterases

Research has shown that derivatives of piperidine, including this compound, exhibit significant inhibition of cholinesterases, which are critical enzymes in neurotransmission. A study demonstrated that certain modifications to the piperidine structure led to enhanced inhibition profiles compared to existing drugs like rivastigmine .

Anti-inflammatory Agents

Another area of application is in the development of anti-inflammatory agents. The compound's ability to modulate inflammatory pathways has been explored, particularly in the context of neuroinflammation. The structural flexibility provided by the Cbz group allows for targeted modifications that can optimize anti-inflammatory properties.

Case Study: Neuroinflammation

In a study focusing on neuroinflammatory responses, derivatives were synthesized and evaluated for their efficacy in reducing pro-inflammatory cytokines in cell models. The results indicated promising anti-inflammatory activity, suggesting potential therapeutic applications for neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been investigated. Compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Antimycobacterial Activity

A series of piperidine derivatives were screened for their antimycobacterial activity, revealing that specific modifications could lead to significant inhibition of Mycobacterium tuberculosis . This highlights the potential of this compound as a scaffold for developing new antimycobacterial agents.

Structure–Activity Relationship Studies

Structure–activity relationship (SAR) studies have been crucial in understanding how modifications to the this compound structure affect its biological activity. These studies have provided insights into optimizing pharmacological properties such as potency and selectivity.

Data Table: SAR Findings

Mechanism of Action

The mechanism of action of 1-Cbz-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 1-Cbz-N-phenylpiperidine-4-carboxamide and its analogs:

Key Observations:

- Cbz vs. Acetyl/Other Protecting Groups : The Cbz group in this compound offers steric protection and stability, unlike acetyl or sulfonyl groups in analogs like , which may alter metabolic resistance or binding affinity.

- Aromatic Substituents : The N-phenyl group in the target compound contrasts with halogenated (e.g., 4-chloro-2-fluorophenyl in ) or heteroaromatic (e.g., benzothiazolyl in ) substituents, which often enhance bioactivity or receptor selectivity.

- Ring Systems: Piperidine (6-membered) vs.

Pharmacological and Industrial Relevance

- Opioid Precursors: 4-Anilino-1-Cbz-piperidine (CAS: 159874-18-7) is explicitly linked to fentanyl synthesis, suggesting that this compound may share similar applications in controlled substance production .

- CNS Targeting : Halogenated analogs (e.g., ) are often explored for neuropharmacological activity due to enhanced blood-brain barrier permeability.

- Safety Profiles: Compounds like 4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride exhibit low hazard classifications (GHS), whereas sulfonamide derivatives (e.g., ) may pose higher toxicity risks .

Biological Activity

1-Cbz-N-phenylpiperidine-4-carboxamide, also known as Benzyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound has the chemical formula and features a piperidine ring that is essential for its biological activity. The synthesis typically involves the reaction of piperidine derivatives with benzyl chloroformate under basic conditions, leading to the formation of this compound as a key intermediate in various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its role as an inhibitor of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the metabolism of neurotransmitters, particularly in the context of neurodegenerative diseases like Alzheimer's. By inhibiting these enzymes, the compound can potentially enhance cholinergic transmission and improve cognitive functions .

Anticholinesterase Activity

Research indicates that this compound exhibits potent anticholinesterase activity. In a study evaluating various piperidine derivatives, this compound showed IC50 values comparable to established drugs like Donepezil, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Antimicrobial Properties

In addition to its neuroprotective effects, this compound has been investigated for its antimicrobial properties. A study demonstrated that derivatives similar to this compound exhibited moderate inhibition against Mycobacterium tuberculosis and other bacterial strains, indicating its potential application in treating infectious diseases .

Cancer Research

The compound's structural characteristics have led to investigations into its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Cbz-N-methylpiperidine-4-carboxamide | Piperidine derivative | Moderate AChE inhibition |

| N-Benzylpiperidine-4-carboxaldehyde | Aldehyde derivative | Lower AChE inhibition |

| Benzyl 4-hydroxy-1-piperidinecarboxylate | Hydroxy derivative | Anticancer activity |

This comparison highlights the enhanced biological activity associated with the carbonyl functionality present in this compound.

Q & A

Q. What are the established synthetic routes for 1-Cbz-N-phenylpiperidine-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves introducing the carbobenzoxy (Cbz) protecting group to the piperidine nitrogen, followed by coupling with phenylamine derivatives. Key steps include:

- Protection : Using benzyl chloroformate (Cbz-Cl) under alkaline conditions to protect the piperidine nitrogen .

- Coupling : Amide bond formation via activated esters (e.g., HATU/DMAP) or carbodiimide-mediated coupling (e.g., EDCI) with phenylamine . Yield optimization requires precise control of stoichiometry (1.2–1.5 equivalents of coupling agents), temperature (0–25°C), and solvent polarity (e.g., DMF or THF). Contradictions in reported yields (e.g., 45–78%) may arise from competing side reactions, such as Cbz-group cleavage or incomplete coupling .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- NMR : H NMR (400 MHz, CDCl) shows characteristic signals: δ 7.3–7.5 ppm (aromatic protons), δ 4.1–4.3 ppm (Cbz-CH), and δ 3.5–3.8 ppm (piperidine CH) . C NMR confirms carbonyl groups (C=O at ~167 ppm) .

- IR : Strong absorption at ~1650 cm (amide C=O stretch) and ~1700 cm (Cbz carbonyl) .

- HPLC : Reverse-phase C18 columns (ACN/HO gradient) assess purity (>98%) and detect impurities (e.g., de-Cbz byproducts) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Storage : -20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent hydrolysis/oxidation. Stability >5 years under these conditions .

- Safety : Classified as hazardous due to acute toxicity (oral LD data pending). Use PPE (gloves, goggles), avoid inhalation, and work in fume hoods. Refer to SDS for spill management and first aid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often stem from:

- Catalyst selection : HATU vs. EDCI impacts activation efficiency (e.g., HATU improves yields by 15–20% in sterically hindered systems) .

- Temperature control : Exothermic reactions above 25°C promote side reactions (e.g., racemization) .

- Workup protocols : Silica gel chromatography vs. recrystallization affects recovery of polar byproducts. Validate purity via F NMR (if fluorinated analogs exist) or mass spectrometry .

Q. What computational methods predict the biological activity of this compound derivatives?

- Molecular docking : Screen against targets like opioid receptors (e.g., μ-opioid receptor PDB: 4DKL) to assess binding affinity. Substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance hydrophobic interactions .

- QSAR modeling : Correlate Hammett σ values of substituents with IC data to design analogs with improved potency .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts for stereoselective amide coupling (ee >90%) .

- Chiral chromatography : Employ Chiralpak IA/IB columns (hexane/EtOH) to separate enantiomers and confirm ee via polarimetry .

Q. How can researchers validate analytical methods for detecting trace impurities in this compound?

- LC-MS/MS : Quantify impurities (e.g., de-Cbz product) with MRM transitions (e.g., m/z 325 → 154 for the parent ion). Validate LOD (0.1 ppm) and LOQ (0.5 ppm) per ICH guidelines .

- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light to identify degradation pathways .

Q. What advanced techniques study the compound’s supramolecular interactions in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.